molecular formula C19H27ClN2O6 B558281 Boc-Lys(2-Cl-Z)-OH CAS No. 54613-99-9

Boc-Lys(2-Cl-Z)-OH

Cat. No. B558281
CAS RN: 54613-99-9
M. Wt: 414,9 g/mole
InChI Key: ATUMDPHEFWGCJF-UHFFFAOYSA-N
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Description

Boc-Lys(2-Cl-Z)-OH, also known as N-α-t.-Boc-N-ε-2-chloro-CBZ-L-lysine, is a derivative of the amino acid lysine . It is used as a standard building block for the introduction of lysine amino-acid residues by Boc Solid Phase Peptide Synthesis (SPPS) . The compound has a molar mass of 414.88 g/mol .


Synthesis Analysis

The 2-Cl-Z group in Boc-Lys(2-Cl-Z)-OH is more stable to trifluoroacetic acid (TFA) than the Z group . Therefore, this derivative is preferred to Boc-Lys(Z)-OH in the synthesis of longer peptides .


Molecular Structure Analysis

The Hill formula for Boc-Lys(2-Cl-Z)-OH is C₁₉H₂₇ClN₂O₆ . This indicates that the compound is composed of 19 carbon atoms, 27 hydrogen atoms, one chlorine atom, two nitrogen atoms, and six oxygen atoms .


Chemical Reactions Analysis

Boc-Lys(2-Cl-Z)-OH is a lysine derivative used in peptide synthesis . The 2-Cl-Z group is labile with hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), or trimethylsilyl trifluoromethanesulfonate (TMSOTf) and is usually removed when the peptide is cleaved from the resin .


Physical And Chemical Properties Analysis

Boc-Lys(2-Cl-Z)-OH is a white to off-white solid . It has a melting point of 70-73 °C . The optical rotation α 25/D (c=1 in DMF) is -11.0 to -13.0 degrees .

Scientific Research Applications

  • Synthesis and Structure Characterization : Boc-Lys(2-Cl-Z)-OH is used in the synthesis of polypeptides, with applications in disease prevention and treatment. The synthesis involves protecting amino groups of lysine for polypeptide preparation (Zhao Yi-nan & Melanie Key, 2013).

  • Biological Activity in Peptides : This compound is utilized in synthesizing opioid peptides, which can lead to the design of biologically active peptides with increased resistance to degradation by enzymes (J. Izdebski et al., 2007).

  • Biodegradable Copolymers : In another study, Boc-protected poly(L-lysine) dendron initiators derived from Boc-Lys(2-Cl-Z)-OH were used to create biodegradable amphiphilic copolymers. These have potential applications in drug delivery systems (Yang Li et al., 2006).

  • Redox Derivatives and Molecular Electronic Devices : Derivatives of Boc-L-Lysine, including ones similar to Boc-Lys(2-Cl-Z)-OH, are synthesized for applications in engineering light-harvesting proteins and photovoltaic cells (B. Peek et al., 2009).

  • Anti-Apoptotic Protein Interaction : A study on the synthesized Boc-D-Lys-OH molecule, similar to Boc-Lys(2-Cl-Z)-OH, indicates its potential as an inhibitor of anti-apoptotic proteins, suggesting applications in chemotherapy (E. B. Şaş et al., 2020).

  • Genome Editing Application : In genetic code expansion, Boc-Lys(2-Cl-Z)-OH derivatives have been used to control the expression of Cas9, an important tool in CRISPR-Cas9 genome editing (Toru Suzuki et al., 2018).

Safety And Hazards

For safety information and hazards related to Boc-Lys(2-Cl-Z)-OH, it is recommended to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

(2S)-6-[(2-chlorophenyl)methoxycarbonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN2O6/c1-19(2,3)28-18(26)22-15(16(23)24)10-6-7-11-21-17(25)27-12-13-8-4-5-9-14(13)20/h4-5,8-9,15H,6-7,10-12H2,1-3H3,(H,21,25)(H,22,26)(H,23,24)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUMDPHEFWGCJF-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20886106
Record name L-Lysine, N6-[[(2-chlorophenyl)methoxy]carbonyl]-N2-[(1,1-dimethylethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20886106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Lys(2-Cl-Z)-OH

CAS RN

54613-99-9
Record name N6-[[(2-Chlorophenyl)methoxy]carbonyl]-N2-[(1,1-dimethylethoxy)carbonyl]-L-lysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54613-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Lysine, N6-[[(2-chlorophenyl)methoxy]carbonyl]-N2-[(1,1-dimethylethoxy)carbonyl]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Lysine, N6-[[(2-chlorophenyl)methoxy]carbonyl]-N2-[(1,1-dimethylethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20886106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Lysine, N6-[[(2-chlorophenyl)methoxy]carbonyl]-N2-[(1,1-dimethylethoxy)carbonyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.181
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
101
Citations
PK Ajikumar, KS Devaky - Letters in Peptide Science, 2000 - Springer
Studies leading to optimization of butanedioldimethacrylate-crosslinked polystyrene supports (BDDMA–PS) forsolid phase peptide synthesis are delineated. BDDMA–PScopolymers …
Number of citations: 8 link.springer.com
T Tedeschi, S Sforza, R Corradini, R Marchelli - Tetrahedron Letters, 2005 - Elsevier
The synthesis of new chiral PNA analogues based on lysine is reported. In particular, l- and/or d-lysine-based PNA submonomers bearing two lysine side chains exactly spaced as in …
Number of citations: 75 www.sciencedirect.com
K Gademann, M Ernst, D Seebach… - Helvetica Chimica …, 2000 - Wiley Online Library
The known solid‐state structure (Fig. 1, top) of cyclo(β‐HAla) 4 was used to model the structure of the title compound 1 as a prospective somatostatin mimic (Fig. 1, bottom). The …
Number of citations: 109 onlinelibrary.wiley.com
V Juvekar, KT Kim, YD Gong - Bulletin of the Korean Chemical …, 2017 - Wiley Online Library
A very effective process on Pyroacm resin was developed for solid‐phase peptide synthesis ( SPPS ) of C‐terminal cysteine and cysteine ester peptides. The process uses cysteine side …
Number of citations: 3 onlinelibrary.wiley.com
AV Tarasyuk, SV Pomogaibo, DV Kurilov… - Pharmaceutical …, 2013 - Springer
The BDNF-mimetic dimeric dipeptide bis-(N-monosuccinyl-L-seryl-L-lysine) hexamethylenediamide (GSB-106) based on the structure of beta-turn loop 4 (BDNF-Asp 93 -Ser 94 -Lys 95 -…
Number of citations: 3 link.springer.com
PWR Harris, MA Brimble - Peptide Science, 2013 - Wiley Online Library
The synthesis of a polypeptide derived from the cancer testis antigen NY‐ESO‐1 bearing a C‐terminal α‐thiolester is described. Employing tert‐butyloxycarbonyl solid phase peptide …
Number of citations: 35 onlinelibrary.wiley.com
LE Canne, AR Ferre-D'Amare, SK Burley… - Journal of the …, 1995 - ACS Publications
cMyc and Max are proteins that regulate gene expressionby associating to form noncovalent dimers that bind to specific regions of double-stranded DNA, thus activating or inhibiting …
Number of citations: 264 pubs.acs.org
H Yeung, PWR Harris, CJ Squire… - Journal of Peptide …, 2014 - Wiley Online Library
Members of the Chordopoxvirinae subfamily possess an unusual 11 protein entry–fusion complex (EFC) that is highly conserved and present in all species. The mode of action of this …
Number of citations: 2 onlinelibrary.wiley.com
AD 'Ursi, S Albrizio, C Fattorusso… - Journal of medicinal …, 1999 - ACS Publications
Tuftsin, a linear tetrapeptide (Thr-Lys-Pro-Arg), corresponding to the sequence 289−292 of the heavy chain of leukokinin, has been the object of intensive SAR studies during the past …
Number of citations: 9 pubs.acs.org
MA Witschi, JK Pokorski, DH Appella - Methods in enzymology, 2006 - Elsevier
Procedures to attach trans‐cyclopentane‐modified peptide nucleic acid oligomers to a glass slide are described. Peptide nucleic acids can offer distinct advantages to DNA detection …
Number of citations: 5 www.sciencedirect.com

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